molecular formula C19H19N3O4S2 B2922381 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylethane-1-sulfonamide CAS No. 921540-63-8

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylethane-1-sulfonamide

Cat. No.: B2922381
CAS No.: 921540-63-8
M. Wt: 417.5
InChI Key: WVJFEWCKYAISLC-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylethane-1-sulfonamide is a complex organic compound that features a pyridazine ring substituted with a methanesulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-chloropyridazine with a methanesulfonyl chloride in the presence of a base such as triethylamine. This is followed by a Suzuki-Miyaura coupling reaction to introduce the phenyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions involved.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the pyridazine ring would yield dihydropyridazine derivatives.

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylethane-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridazine ring. This can affect the compound’s ability to bind to enzymes or receptors, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-27(23,24)19-11-10-18(20-21-19)16-8-5-9-17(14-16)22-28(25,26)13-12-15-6-3-2-4-7-15/h2-11,14,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJFEWCKYAISLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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